![molecular formula C18H23F3N2O B12451619 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12451619.png)
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its complex structure, which includes multiple functional groups such as methyl, trifluoromethyl, and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.
Introduction of the Methyl Groups: The methyl groups at positions 3 and 4 can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be attached via a nucleophilic substitution reaction using a suitable alkyl halide.
Amination with 3-(Trifluoromethyl)aniline:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
- **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
- **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(fluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
- **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(chloromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
属性
分子式 |
C18H23F3N2O |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-(3-methylbutyl)-2-[3-(trifluoromethyl)anilino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H23F3N2O/c1-11(2)8-9-23-16(12(3)13(4)17(23)24)22-15-7-5-6-14(10-15)18(19,20)21/h5-7,10-11,16,22H,8-9H2,1-4H3 |
InChI 键 |
LDERSMYAKWFNOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1NC2=CC=CC(=C2)C(F)(F)F)CCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)

![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)
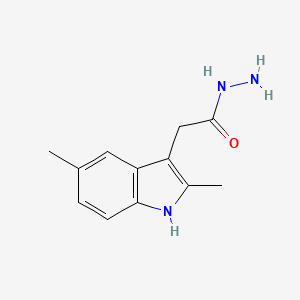
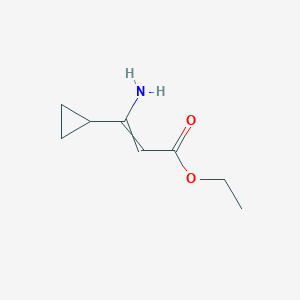
![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)
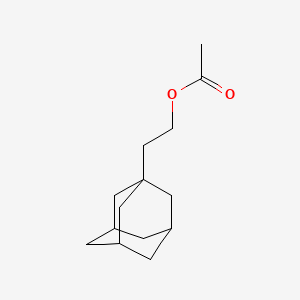
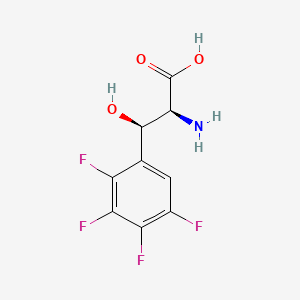
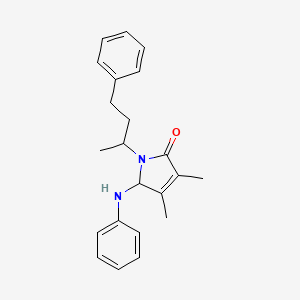
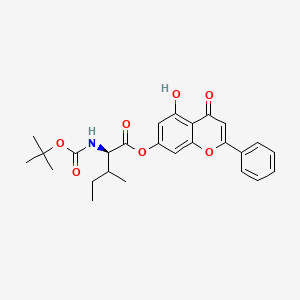
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
